6,7-dimethyl-4-[(E)-2-(4-nitrophenyl)ethenyl]-N-(prop-2-en-1-yl)quinazolin-2-amine
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Overview
Description
6,7-dimethyl-4-[(E)-2-(4-nitrophenyl)ethenyl]-N-(prop-2-en-1-yl)quinazolin-2-amine is a complex organic compound with a quinazoline core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-dimethyl-4-[(E)-2-(4-nitrophenyl)ethenyl]-N-(prop-2-en-1-yl)quinazolin-2-amine typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors, such as anthranilic acid derivatives, under acidic or basic conditions.
Introduction of the Nitro Group: The nitro group can be introduced via nitration reactions using reagents like nitric acid and sulfuric acid.
Vinylation: The vinyl group can be added through Heck or Suzuki coupling reactions, using palladium catalysts and appropriate vinyl precursors.
Amine Functionalization: The amine group can be introduced through reductive amination or nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
6,7-dimethyl-4-[(E)-2-(4-nitrophenyl)ethenyl]-N-(prop-2-en-1-yl)quinazolin-2-amine undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas and palladium on carbon.
Reduction: The vinyl group can undergo hydrogenation to form an ethyl group.
Substitution: The amine group can participate in nucleophilic substitution reactions with alkyl halides to form secondary or tertiary amines.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon.
Reduction: Hydrogen gas, platinum or palladium catalysts.
Substitution: Alkyl halides, base (e.g., sodium hydroxide).
Major Products
Reduction of Nitro Group: Formation of an amine derivative.
Hydrogenation of Vinyl Group: Formation of an ethyl-substituted quinazoline.
Substitution Reactions: Formation of secondary or tertiary amines.
Scientific Research Applications
6,7-dimethyl-4-[(E)-2-(4-nitrophenyl)ethenyl]-N-(prop-2-en-1-yl)quinazolin-2-amine has various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, such as anticancer or antimicrobial activities.
Industry: Utilized in the development of advanced materials or as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 6,7-dimethyl-4-[(E)-2-(4-nitrophenyl)ethenyl]-N-(prop-2-en-1-yl)quinazolin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to bind to active sites, inhibit enzymatic activity, or modulate receptor functions. The exact pathways and targets depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
Quinazoline Derivatives: Compounds with similar quinazoline cores but different substituents.
Nitroaromatic Compounds: Compounds with nitro groups attached to aromatic rings.
Vinyl-Substituted Aromatics: Compounds with vinyl groups attached to aromatic systems.
Uniqueness
6,7-dimethyl-4-[(E)-2-(4-nitrophenyl)ethenyl]-N-(prop-2-en-1-yl)quinazolin-2-amine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its quinazoline core, combined with nitro, vinyl, and amine groups, makes it a versatile compound for various research and industrial purposes.
Properties
Molecular Formula |
C21H20N4O2 |
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Molecular Weight |
360.4 g/mol |
IUPAC Name |
6,7-dimethyl-4-[(E)-2-(4-nitrophenyl)ethenyl]-N-prop-2-enylquinazolin-2-amine |
InChI |
InChI=1S/C21H20N4O2/c1-4-11-22-21-23-19(18-12-14(2)15(3)13-20(18)24-21)10-7-16-5-8-17(9-6-16)25(26)27/h4-10,12-13H,1,11H2,2-3H3,(H,22,23,24)/b10-7+ |
InChI Key |
DQVDKXDOMMPLQH-JXMROGBWSA-N |
Isomeric SMILES |
CC1=CC2=C(C=C1C)N=C(N=C2/C=C/C3=CC=C(C=C3)[N+](=O)[O-])NCC=C |
Canonical SMILES |
CC1=CC2=C(C=C1C)N=C(N=C2C=CC3=CC=C(C=C3)[N+](=O)[O-])NCC=C |
Origin of Product |
United States |
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